Solubility Advantage Over Parent Compound
Teglarinad (GMX1777) is a water-soluble prodrug designed to overcome the poor aqueous solubility of its active metabolite, GMX1778 (CHS-828) [1]. While GMX1778 is practically insoluble in water, Teglarinad chloride exhibits a solubility of 100 mM in H2O, enabling intravenous administration as a 24-hour infusion in clinical settings . This is a critical differentiator for preclinical and clinical research requiring parenteral delivery.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 100 mM in H2O (as Teglarinad chloride) |
| Comparator Or Baseline | GMX1778 (CHS-828, parent compound) - Insoluble in water |
| Quantified Difference | From insoluble to 100 mM (complete solubilization) |
| Conditions | In vitro solubility measurement; Teglarinad chloride salt form |
Why This Matters
This property directly enables the compound's primary clinical route of administration (IV infusion) and is essential for researchers requiring a soluble NAMPT inhibitor for in vivo studies without complex formulation.
- [1] NCATS Inxight Drugs. CHS-828. National Center for Advancing Translational Sciences (NCATS). View Source
